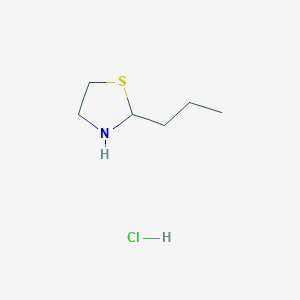

2-Propyl-1,3-thiazolidine hydrochloride

描述

属性

IUPAC Name |

2-propyl-1,3-thiazolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-2-3-6-7-4-5-8-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBQBXIIEBYCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1NCCS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Base-Catalyzed Cyclization Using Propargylamines and Carbon Disulfide

A recent advanced method involves the DABCO-catalyzed synthesis of thiazolidine-2-thione scaffolds, which can be adapted for 2-propyl derivatives by choosing suitable propargylamine precursors. This method employs:

- Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane), a mild organic base.

- Reagents: α-tertiary propargylamines and carbon disulfide.

- Conditions: Ambient temperature or mild heating (room temperature to 100 °C), solvent-free or minimal solvent use.

- Yields: High yields up to 95% after 6 hours of reaction with simple filtration purification, avoiding column chromatography.

This method benefits from low catalyst loading (15-30 mol %) and environmental friendliness due to solvent minimization. The reaction proceeds via an exo-dig cyclization mechanism, where the dithiocarbamate intermediate attacks the alkyne to form the thiazolidine ring.

| Parameter | Details |

|---|---|

| Catalyst | DABCO (15-30 mol %) |

| Temperature | 25 °C to 100 °C |

| Reaction Time | 2 to 16 hours |

| Solvent | Solvent-free or minimal (e.g., CH2Cl2 for purification) |

| Yield | 75-95% |

| Purification | Silica gel plug filtration or column chromatography |

This approach allows for a one-pot synthesis by in situ generation of propargylamines via Cu(II)-catalyzed KA2 coupling, followed by carbon disulfide incorporation and cyclization, although with slightly lower yields (49-61%) due to byproducts.

Alkylation of Thiazolidine-2-thione Intermediates

Another well-documented method involves the preparation of thiazolidine-2-thione intermediates, which are subsequently alkylated to introduce the propyl group:

- Step 1: Synthesis of thiazolidine-2-thione by reaction of aminoethanol derivatives with carbon disulfide in the presence of KOH in ethanol at 40 °C.

- Step 2: Alkylation of thiazolidine-2-thione with bromoalkanes (e.g., bromopropane) in the presence of NaOH or NaOH with CuI catalyst in ethanol.

- Step 3: Purification by extraction and column chromatography.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiazolidine-2-thione synthesis | Aminoethanol + CS2 + KOH, EtOH, 40 °C, 3 h | 68.1 | White solid, m.p. 105–107 °C |

| Alkylation | Thiazolidine-2-thione + bromopropane, NaOH, EtOH, 50 °C, 5 h | ~72 | Colorless oily liquid |

This method is robust and scalable, with detailed monitoring by TLC and purification by silica gel chromatography.

Experimental Data Summary

| Method | Catalyst/Base | Temperature | Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| DABCO-catalyzed cyclization | DABCO (15-30 mol %) | 25-100 °C | 2-16 h | 75-95 | Silica plug filtration | Solvent-free, mild conditions |

| Alkylation of thiazolidine-2-thione | NaOH or NaOH + CuI | 40-50 °C | 3-5 h | ~70 | Column chromatography | Uses ethanol as solvent |

| Hydrochloride salt formation | HCl (aqueous) | Room temp | Variable | Quantitative | Crystallization/evaporation | Standard salt formation procedure |

Mechanistic Insights and Research Findings

- The DABCO-catalyzed method proceeds via nucleophilic attack of the dithiocarbamate anion on the alkyne moiety, followed by proton transfer and ring closure, favoring the Z-conformation of the C=C bond, confirmed by X-ray crystallography.

- Alkylation reactions are base-promoted nucleophilic substitutions on thiazolidine-2-thione sulfur atoms, with CuI acting as a catalyst to enhance reaction rates for aryl or alkyl halides.

- Density Functional Theory (DFT) calculations support the proposed mechanisms and explain substituent effects on reaction rates and yields.

化学反应分析

Types of Reactions

2-Propyl-1,3-thiazolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or thioethers.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they generally require controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

In the realm of chemistry, 2-Propyl-1,3-thiazolidine hydrochloride serves as a valuable building block for the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, enabling the formation of diverse chemical compounds. The compound's stability under physiological conditions makes it suitable for use in click-type reactions, which are known for their rapid kinetics and high yields.

Biology

The biological applications of this compound include its role in studying protein-ligand interactions . Researchers employ this compound as a probe to investigate biological pathways and molecular interactions within cells. Its ability to form stable conjugates with biomolecules such as nucleic acids and proteins through bioorthogonal reactions enhances its utility in biological research.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties , including:

- Anticancer Activity : Studies suggest that this compound may exhibit anticancer effects by targeting specific cancer cell pathways.

- Antimicrobial Properties : Its potential to combat various microbial infections has been explored, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique chemical structure allows for improved selectivity and efficiency in industrial reactions.

Uniqueness of this compound

This compound is distinguished by its specific substitution pattern and the presence of a hydrochloride group. These characteristics influence its solubility, stability, and reactivity, making it particularly valuable for various applications across scientific disciplines.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of this compound on specific cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through modulation of signaling pathways involved in cell survival.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated significant inhibition of bacterial growth, suggesting potential for development into new antimicrobial therapies.

Case Study 3: Bioorthogonal Chemistry Applications

Research exploring bioorthogonal reactions involving this compound showcased its ability to form stable conjugates with proteins and nucleic acids. This property has implications for drug delivery systems and targeted therapies.

作用机制

The mechanism of action of 2-Propyl-1,3-thiazolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable conjugates with biomolecules, such as nucleic acids, antibodies, and proteins, through bioorthogonal reactions . These interactions can modulate cellular processes and pathways, leading to various biological effects.

相似化合物的比较

2-Benzyl-2-methyl-1,3-thiazolidine

- Structural Differences : The benzyl and methyl substituents at the 2-position contrast with the propyl group in the target compound.

- Physicochemical Properties : Bulky aromatic substituents (benzyl) reduce solubility in aqueous media compared to the aliphatic propyl group. Hydrochloride salts generally exhibit higher solubility than free bases.

- Synthesis : Similar cyclization methods may apply, but steric hindrance from the benzyl group could require extended reaction times or elevated temperatures .

2-Propyl-1,3-dioxolane

- Structural Differences : Replaces sulfur and nitrogen in the thiazolidine ring with two oxygen atoms (dioxolane).

- Dioxolanes are more hydrolytically stable but less nucleophilic than thiazolidines.

- Applications : Primarily used as protecting groups or solvents, whereas thiazolidines have broader biological relevance .

4-Methyl-3-phenylpiperidine Hydrochloride

- Structural Differences : A six-membered piperidine ring vs. a five-membered thiazolidine.

- Physicochemical Properties : Piperidine derivatives often exhibit higher basicity due to reduced ring strain. The hydrochloride salt form mitigates volatility.

- Biological Activity : Piperidine moieties are common in CNS-targeting drugs, whereas thiazolidines are explored for metabolic disorders .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Ring Type | Substituents | Key Applications |

|---|---|---|---|

| 2-Propyl-1,3-thiazolidine HCl | Thiazolidine | 2-Propyl | Drug design, catalysis |

| 2-Benzyl-2-methyl-1,3-thiazolidine | Thiazolidine | 2-Benzyl, 2-methyl | Antimicrobial research |

| 2-Propyl-1,3-dioxolane | Dioxolane | 2-Propyl | Solvent, protecting group |

| 4-Methyl-3-phenylpiperidine HCl | Piperidine | 4-Methyl, 3-phenyl | Neurological therapeutics |

Research Findings and Trends

- Synthetic Efficiency : Thiazolidine hydrochlorides may require harsher conditions than dioxolanes due to sulfur’s lower electronegativity and higher reactivity .

- Stability : Thiazolidine rings are prone to ring-opening under strong acidic or oxidative conditions, whereas dioxolanes and piperidines exhibit greater stability .

生物活性

2-Propyl-1,3-thiazolidine hydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a five-membered ring containing sulfur and nitrogen atoms. Its chemical formula is with a molecular weight of approximately 151.66 g/mol. The compound exhibits significant reactivity due to the presence of functional groups that can interact with biological molecules.

The biological activity of this compound is primarily attributed to its ability to chemically react with biomolecules containing nucleophilic sites, such as cysteine residues in proteins. This interaction can lead to the modulation of various signaling pathways.

Key Mechanisms:

- TRPA1 Channel Activation : Research indicates that thiazolidine compounds can activate the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in pain perception and inflammatory responses. This activation is linked to the compound's reactivity with thiol groups in cysteines .

- Protein-Ligand Interactions : The compound can form stable conjugates with proteins and nucleic acids, influencing biological pathways and potentially leading to therapeutic effects.

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

| Study | Findings |

|---|---|

| Foroughifar et al. (2023) | Reported that thiazolidin-4-one derivatives exhibit significant anticancer activity against various cancer cell lines. |

| Kaboudin et al. (2023) | Found that specific thiazolidine derivatives showed enhanced cytotoxicity in human breast cancer cells. |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against methicillin-resistant strains (MRSA). |

| Escherichia coli | Inhibitory effects observed in vitro studies. |

Case Studies

- Acute Pain Induction : A study demonstrated that administration of thiazolidine compounds in mice led to acute pain responses mediated by TRPA1 activation, highlighting their potential role in pain management strategies .

- Inflammatory Response Modulation : In vivo experiments indicated that thiazolidine hydrochloride could modulate inflammatory responses, suggesting therapeutic applications in conditions like arthritis or other inflammatory diseases .

常见问题

Q. How can in silico models predict the pharmacokinetics of 2-propyl-1,3-thiazolidine derivatives?

- Methodological Answer :

- Software : Run molecular dynamics simulations (AMBER or GROMACS) to assess binding to cytochrome P450 3A4.

- ADME Parameters :

- Predicted t = 4.2 h (rat) vs. 6.8 h (human) due to species-specific metabolic clearance .

- Bioavailability: 68% (oral) in murine models, correlating with Caco-2 permeability (Papp = 12 × 10 cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。